molecular formula C15H15NO2 B3046639 2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol CAS No. 1261947-42-5

2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol

Cat. No. B3046639
CAS RN: 1261947-42-5
M. Wt: 241.28
InChI Key: ONUQUZSJRGABNW-UHFFFAOYSA-N
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Description

2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol is a chemical compound with the CAS Number: 1261947-42-5. Its molecular weight is 241.29 and its IUPAC name is 4’-hydroxy-N,3’-dimethyl [1,1’-biphenyl]-3-carboxamide .


Molecular Structure Analysis

The InChI code for 2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol is 1S/C15H15NO2/c1-10-8-12 (6-7-14 (10)17)11-4-3-5-13 (9-11)15 (18)16-2/h3-9,17H,1-2H3, (H,16,18) and the InChI key is ONUQUZSJRGABNW-UHFFFAOYSA-N . This indicates the molecular structure of the compound.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol:

Pharmaceutical Development

2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol is studied for its potential use in pharmaceutical formulations. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the treatment of inflammatory diseases and certain types of cancer .

Biochemical Research

This compound is used in biochemical research to study enzyme interactions and protein binding. Its ability to form stable complexes with proteins makes it valuable for understanding the mechanisms of enzyme inhibition and activation .

Material Science

In material science, 2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol is explored for its properties as a polymer additive. It can enhance the thermal stability and mechanical strength of polymers, making it useful in the production of high-performance materials .

Analytical Chemistry

The compound is utilized in analytical chemistry as a reagent for detecting and quantifying specific substances. Its reactivity with certain chemical groups allows for the development of sensitive and selective analytical methods .

Environmental Science

Researchers in environmental science use this compound to study its effects on ecosystems and its potential as a pollutant. Understanding its environmental impact helps in developing strategies for pollution control and remediation .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers study its interactions with biological targets to design new drugs with improved efficacy and safety profiles.

These applications highlight the versatility and importance of 2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol in various scientific fields. If you need more detailed information on any specific application, feel free to ask!

Source Source Source Source Source : Source : Source : Source

Safety and Hazards

For safety information and potential hazards associated with 2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(4-hydroxy-3-methylphenyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-8-12(6-7-14(10)17)11-4-3-5-13(9-11)15(18)16-2/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUQUZSJRGABNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683892
Record name 4'-Hydroxy-N,3'-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol

CAS RN

1261947-42-5
Record name 4'-Hydroxy-N,3'-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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